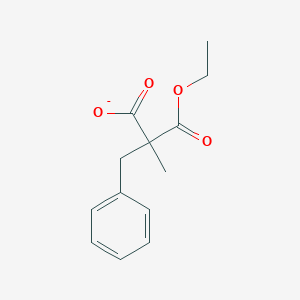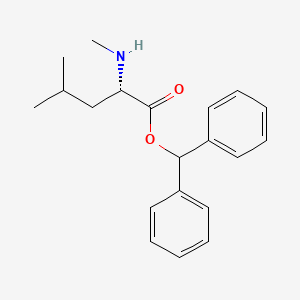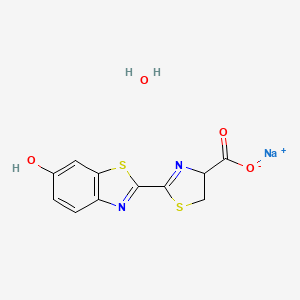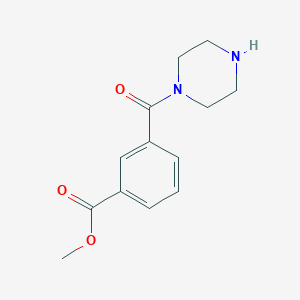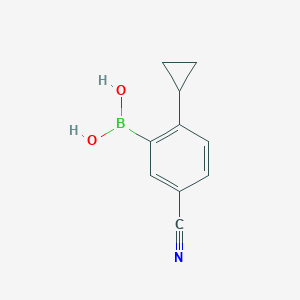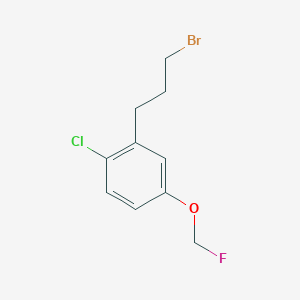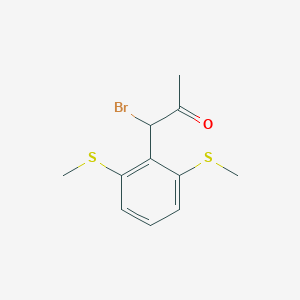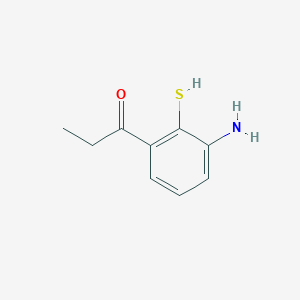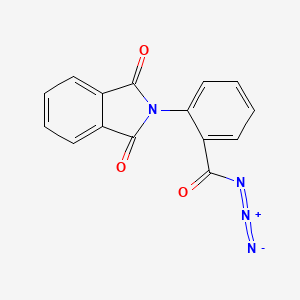
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound, in particular, is characterized by the presence of a benzoyl group and an isoindole moiety, making it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the safe formation of the azide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the explosive nature of azides. The use of continuous flow reactors and automated systems helps in minimizing risks and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Cycloaddition Reactions: Reagents such as alkynes and alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted benzoyl derivatives.
Cycloaddition Reactions: Formation of triazoles and other heterocyclic compounds.
Reduction Reactions: Formation of benzoyl amines.
Wissenschaftliche Forschungsanwendungen
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves the release of nitrogen gas upon decomposition, which drives various chemical transformations. The compound can act as a precursor to reactive intermediates that participate in cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Shares the isoindole moiety but differs in the functional groups attached.
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-Ethoxy-1,1-biphenyl-4-yl)butanoic acid: Contains a similar isoindole structure but with different substituents
Uniqueness
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its azide functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .
Eigenschaften
CAS-Nummer |
100914-41-8 |
|---|---|
Molekularformel |
C15H8N4O3 |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)benzoyl azide |
InChI |
InChI=1S/C15H8N4O3/c16-18-17-13(20)11-7-3-4-8-12(11)19-14(21)9-5-1-2-6-10(9)15(19)22/h1-8H |
InChI-Schlüssel |
FCPVVSGEWGPHMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


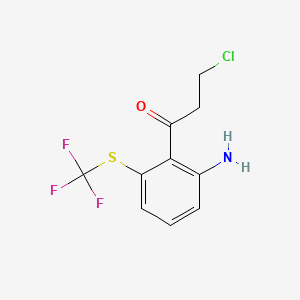
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)

